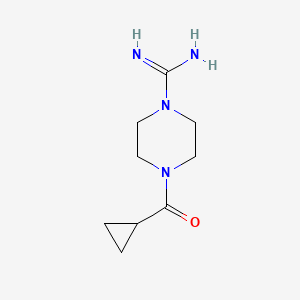
4-(Cyclopropancarbonyl)piperazin-1-carboximidamid
Übersicht
Beschreibung
4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring attached to a piperazine core, which is further functionalized with a carboximidamide group. Its molecular structure imparts distinct chemical properties that make it suitable for a range of applications in chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is explored for its potential as a bioactive molecule. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of therapeutic agents. Its unique structure may contribute to the development of drugs with novel mechanisms of action.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
Target of Action
The primary targets of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide are the enzymes Poly (ADP-ribose) Polymerase-1 (PARP-1) and PARP-2 . These enzymes play a crucial role in the cellular response to DNA damage, making them important targets for cancer therapy .
Mode of Action
4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide interacts with its targets by inhibiting the activity of both PARP-1 and PARP-2 . This inhibition prevents these enzymes from recognizing and binding to DNA single or double-strand breaks, thereby disrupting the DNA damage response .
Biochemical Pathways
The inhibition of PARP-1 and PARP-2 by 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide affects the DNA damage response pathway . Normally, these enzymes are rapidly activated following DNA damage, where they bind to DNA breaks and produce long chains of poly (ADP-ribose) (PAR) within the cell nucleus . This activity is central to the DNA repair process and other cellular functions, including gene amplification and transcriptional regulation, cell division, differentiation, apoptosis, and chromosome stability .
Pharmacokinetics
The pharmacokinetic properties of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide include good oral bioavailability and a favorable pharmacokinetic profile . These properties contribute to the compound’s bioavailability, making it effective in vivo .
Result of Action
The inhibition of PARP-1 and PARP-2 by 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide results in the disruption of the DNA damage response . This disruption can lead to the death of cancer cells, particularly those deficient in BRCA1 and BRCA2 . The compound shows standalone activity against BRCA1-deficient breast cancer cell lines .
Biochemische Analyse
Biochemical Properties
4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with enzymes such as poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms . The compound binds to the active site of PARP, inhibiting its activity and thereby affecting DNA repair processes. Additionally, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide interacts with various proteins and biomolecules, influencing cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PARP activity by 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis in certain cell types . This compound also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the formation of poly (ADP-ribose) chains . This inhibition disrupts DNA repair processes and leads to the accumulation of DNA damage. Additionally, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide can lead to sustained inhibition of PARP activity and persistent DNA damage in cells . These effects highlight the importance of considering the temporal dynamics of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity . At higher doses, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound affects the activity of enzymes involved in DNA repair and cellular metabolism, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular homeostasis.
Transport and Distribution
Within cells and tissues, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight . Studies have shown that 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide can accumulate in specific cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide may localize to the nucleus, where it interacts with nuclear proteins and influences DNA repair processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide typically involves multiple steps, starting with the formation of cyclopropanecarbonyl chloride. This intermediate is then reacted with piperazine to form the cyclopropanecarbonyl-piperazine intermediate. Subsequent functionalization with a carboximidamide group completes the synthesis.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale reactors and purification techniques such as recrystallization or chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can substitute functional groups on the compound.
Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarbonyl chloride
Piperazine derivatives
Carboximidamide compounds
Uniqueness: 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in reactions and applications that are not possible with other similar compounds.
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonyl)piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-9(11)13-5-3-12(4-6-13)8(14)7-1-2-7/h7H,1-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBCMKGDIDGBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)
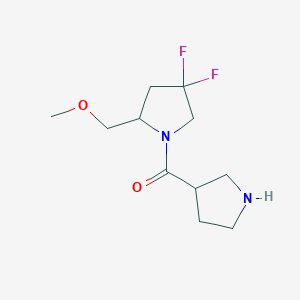

![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)
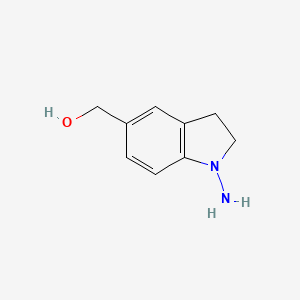
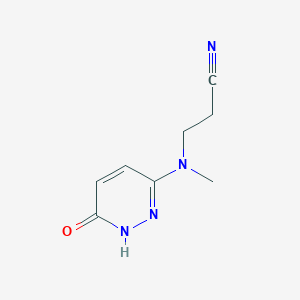

![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)
![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one](/img/structure/B1493246.png)
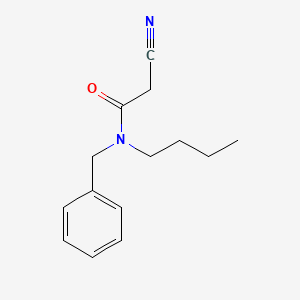
![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493249.png)

